N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide

Description

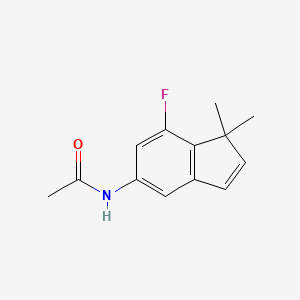

N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide is a fluorinated indene derivative featuring an acetamide group at position 5 of the indenyl ring. The compound is characterized by a 7-fluoro substituent and two methyl groups at the 1,1-positions of the indene scaffold.

Properties

Molecular Formula |

C13H14FNO |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

N-(7-fluoro-1,1-dimethylinden-5-yl)acetamide |

InChI |

InChI=1S/C13H14FNO/c1-8(16)15-10-6-9-4-5-13(2,3)12(9)11(14)7-10/h4-7H,1-3H3,(H,15,16) |

InChI Key |

JOBCPIFUHVNFAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C1)F)C(C=C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 7-fluoro-1,1-dimethyl-1H-indene, which can be obtained through the fluorination of 1,1-dimethyl-1H-indene.

Acetylation: The 7-fluoro-1,1-dimethyl-1H-indene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. This step results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide is a synthetic organic compound that has a fluorinated indene moiety with an acetamide functional group. It has a molecular weight of approximately 219.25 g/mol. The fluorine atom in the compound can enhance the pharmacological properties of organic compounds, such as metabolic stability and lipophilicity. Research indicates that this compound has biological activities, particularly in drug discovery.

Potential Applications

- Pharmaceutical Development this compound can be used as a lead compound in drug development. Compounds with similar structures have shown promise in various therapeutic areas.

Study Focus

- Binding Affinity Interaction studies may focus on this compound's binding affinity to biological targets.

Structural Comparison

This compound has a unique indene structure combined with fluorination that influences its properties compared to other acetamides. The presence of the fluorine atom often correlates with enhanced biological activity and metabolic stability.

Structural Similarity

| Compound Name | Unique Features |

|---|---|

| N-(2-Bromo-N,N-dimethylbenzamide) | Bromine substitution enhances electrophilicity. |

| N-(4-Fluorophenyl)acetamide | Simple phenyl ring; less complex. |

| 7-Chloro-N,N-dimethylindole | Indole core; different heterocyclic system. |

Mechanism of Action

The mechanism of action of N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The acetamide group may also play a role in binding to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Acetamides

Key Observations:

- Substituent Effects: The 7-fluoro and 1,1-dimethyl groups in the target compound likely reduce solubility compared to analogs with polar ether linkages (e.g., ’s fluorophenoxy group) .

- Electronic Properties : Fluorine’s electron-withdrawing effect is consistent across analogs, but its position (e.g., 7-fluoro on indene vs. 2-fluoro on biphenyl in ) alters resonance effects. For example, meta-substituted trichloro-acetamides () show that electron-withdrawing groups significantly affect crystal packing, suggesting similar impacts on the target compound’s solid-state behavior .

- Core Structure Differences: Indene (non-aromatic) vs. indole (aromatic) cores () influence electronic delocalization. The indene scaffold in the target compound may exhibit less conjugation than indole derivatives, affecting binding to aromatic receptors .

Biological Activity

N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide is a synthetic organic compound notable for its unique molecular structure, which includes a fluorinated indene moiety and an acetamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in drug discovery and therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₁₃H₁₄FNO

- Molecular Weight : 219.25 g/mol

- Structure : The presence of a fluorine atom is significant as it can enhance the pharmacological properties of organic compounds by increasing lipophilicity and metabolic stability .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities. Compounds with similar structures have shown promise in various therapeutic areas, including:

- Antimicrobial Activity : Studies suggest that compounds with similar indene structures may exhibit antimicrobial properties, making them candidates for further exploration in treating infections.

- Cytotoxicity : Preliminary data indicate that this compound may possess cytotoxic effects against certain cancer cell lines, although detailed studies are required to elucidate its mechanism of action .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies may include:

- Target Enzymes : The compound's interaction with enzymes such as cyclooxygenases (COX) has been explored, suggesting potential anti-inflammatory properties .

- Binding Affinity : Comparative analysis with structurally similar compounds indicates that the fluorinated indene structure may enhance binding affinity to target receptors .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Bromo-N,N-dimethylbenzamide) | Structure | Bromine substitution enhances electrophilicity |

| N-(4-Fluorophenyl)acetamide | Structure | Simple phenyl ring; less complex than indene derivatives |

| 7-Chloro-N,N-dimethylindole | Structure | Indole core; different heterocyclic system |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC₅₀ value indicating effective concentration levels for therapeutic application.

Case Study 2: Anti-inflammatory Potential

Research focusing on the anti-inflammatory potential of this compound revealed that it effectively inhibited COX enzymes in vitro. The results suggested that the fluorinated indene structure contributes to enhanced anti-inflammatory activity compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.